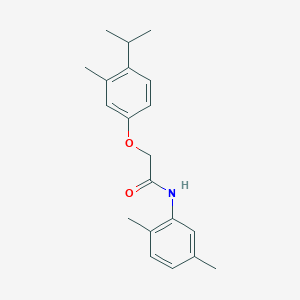![molecular formula C11H18N2S B5634710 1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine" belongs to the broader class of piperazine derivatives, known for their diverse chemical and pharmacological properties. Piperazines are explored for various applications, including therapeutic agents, due to their unique chemical structure and reactivity.
Synthesis Analysis
Piperazines, including compounds with specific substituents like "this compound," are synthesized through various methods. One approach involves the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution to form thiocarbamyl piperazines, which can then be converted into their hydrochloride forms for further testing and evaluation (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," is characterized by their piperazine core, which can adopt various conformations depending on the substituents attached to it. Studies on closely related piperazine derivatives reveal that substituents can significantly affect the molecular conformation, which, in turn, influences the compound's physical and chemical properties (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, including cyclizations, substitutions, and transformations under different conditions. The reactivity can be influenced by the nature of substituents on the piperazine ring. For instance, Dieckmann cyclization has been employed to form piperazine-2,5-diones from related structures, showcasing the versatility of piperazines in synthetic chemistry (Aboussafy & Clive, 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and the nature of substituents. Crystallographic studies provide insights into the arrangement of atoms within the compound and the type of intermolecular interactions present, which are essential for understanding the compound's behavior in different environments (Little et al., 2008).
特性
IUPAC Name |
1-methyl-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-10-3-8-14-11(10)9-13-6-4-12(2)5-7-13/h3,8H,4-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMIBYMKVPHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


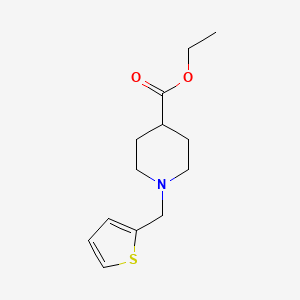
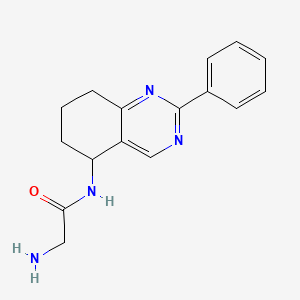
![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)

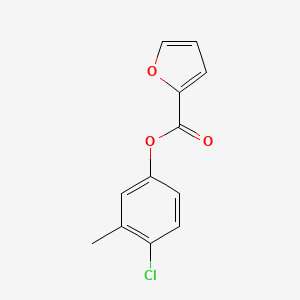
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)
![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)
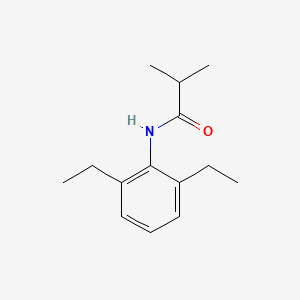
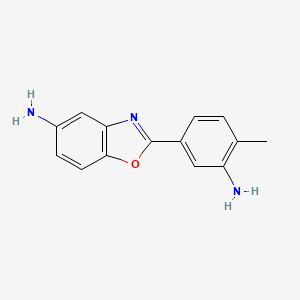
![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)
